Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate
Description
Properties
IUPAC Name |
ethyl 6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-5-23-17(19)9-7-6-8-13(18)12-10-15(21-3)16(22-4)11-14(12)20-2/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOUPCXFWYHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257651 | |
| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-91-5 | |
| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 6-oxohexanoate Intermediate
A crucial intermediate in the synthesis is ethyl 6-oxohexanoate, which can be prepared by oxidation or selective functionalization of monoethyl adipate derivatives.
- Monoethyl adipate reacts with bis(trichloromethyl)carbonate in the presence of an organic amine catalyst (e.g., N,N-dimethylformamide or tetramethylguanidine) in an organic solvent such as toluene or ethyl acetate.
- The reaction is conducted at 40–100°C for 1–10 hours.
- Post-reaction, the solvent is removed under reduced pressure, and the product is purified by vacuum distillation at approximately 128–130°C under 17 mmHg vacuum.
- This method yields ethyl 6-chloro-6-oxohexanoate with high purity (~98.8%) and yield (~92.5%) and avoids the use of thionyl chloride, reducing hazardous byproducts and improving safety and cost-effectiveness.
| Parameter | Conditions/Values |
|---|---|
| Reactants | Monoethyl adipate, bis(trichloromethyl)carbonate |
| Catalyst | Organic amine (e.g., N,N-dimethylformamide) |
| Solvent | Toluene, ethyl acetate, or mixtures |
| Temperature | 40–100°C |
| Reaction time | 1–10 hours |
| Post-treatment | Vacuum distillation at 128–130°C, 17 mmHg |
| Yield | ~92.5% |
| Purity | ~98.8% |
Introduction of the 2,4,5-Trimethoxyphenyl Group
The attachment of the 2,4,5-trimethoxyphenyl moiety typically involves:
- Aromatic substitution reactions using appropriately substituted phenyl precursors.
- Coupling reactions such as Friedel-Crafts acylation or alkylation to link the aromatic ring to the ketohexanoate chain.
- Alternatively, the phenyl group can be introduced via condensation reactions with 2,4,5-trimethoxybenzaldehyde derivatives followed by reduction or oxidation steps to achieve the keto functionality.
Esterification and Final Purification
- The final step often involves esterification of the corresponding 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) under reflux conditions to form the ethyl ester.
- Industrial methods may use continuous flow reactors to optimize reaction efficiency and yield.
- Purification is achieved by recrystallization or column chromatography to ensure high purity suitable for research or pharmaceutical applications.
Reaction Conditions and Optimization
Research Findings and Comparative Analysis
- The use of bis(trichloromethyl)carbonate as a chlorinating agent in place of thionyl chloride significantly reduces toxic byproducts such as sulfur dioxide and improves environmental safety and cost efficiency.
- Reaction yields for the key intermediate ethyl 6-chloro-6-oxohexanoate reach over 90%, with high purity, facilitating downstream synthesis steps.
- Esterification under reflux with acid catalysis is a well-established method to obtain the ethyl ester with high conversion rates.
- Industrial synthesis benefits from continuous flow techniques, allowing precise control over temperature, pressure, and reactant ratios, enhancing reproducibility and scalability.
- The presence of methoxy groups on the aromatic ring requires careful control of reaction conditions to prevent demethylation or side reactions during coupling and esterification.
Summary Table of Preparation Methods
| Preparation Stage | Method/Conditions | Yield (%) | Purity (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Ethyl 6-oxohexanoate synthesis | Monoethyl adipate + bis(trichloromethyl)carbonate, organic amine catalyst, 40–100°C, 1–10 h | ~92.5 | ~98.8 | Safer than thionyl chloride method, high yield | Requires careful temperature control |
| Aromatic substitution | Friedel-Crafts acylation or coupling with 2,4,5-trimethoxybenzaldehyde derivatives | Variable | High | Selective introduction of trimethoxyphenyl | Regioselectivity control needed |
| Esterification | Acid-catalyzed esterification with ethanol, reflux | >90 | High | Established, efficient | Removal of water to drive reaction |
| Purification | Vacuum distillation, recrystallization, chromatography | N/A | >98 | High purity product | Requires solvent and energy management |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor in the synthesis of various bioactive compounds. Notably, derivatives of this compound have shown promise in anti-inflammatory and analgesic drug development.
Biological Studies
This compound has been utilized in biological research to explore its interactions with enzymes and receptors. The presence of the keto group allows for hydrolysis to release active forms that can interact with biological targets. Studies have indicated that it may exhibit:
- Antimicrobial Activity : Preliminary investigations suggest that this compound has activity against both Gram-positive and Gram-negative bacteria, indicating potential for use in developing new antibacterial agents.
- Antiproliferative Effects : Research indicates that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have shown significant tumor growth inhibition in xenograft models when treated with derivatives of this compound.
- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
Data Table: Comparison of Biological Activities
Case Studies
Several case studies have highlighted the applications of this compound in medicinal research:
- Anticancer Activity : A study on A549 lung cancer cells demonstrated that treatment with this compound resulted in increased apoptosis rates in a dose-dependent manner, indicating its therapeutic potential against lung cancer.
- Antimicrobial Efficacy : Investigations into its antibacterial properties revealed significant activity against antibiotic-resistant strains of bacteria, suggesting its application as a novel antibacterial agent.
Mechanism of Action
The mechanism by which Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trimethoxyphenyl group is known to interact with various proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Structure and Reactivity
The position and number of substituents on the phenyl ring significantly alter physicochemical properties:
- Ethyl 6-(2,5-Dichlorophenyl)-6-Oxohexanoate (CAS 898778-14-8): Chlorine substituents increase electronegativity, raising the compound’s polarity and toxicity compared to methoxy analogs. This is reflected in its GHS safety warnings (e.g., P261, P280) .
- Ethyl 6-Oxo-6-Phenylhexanoate (CAS 4248-25-3): Lacking methoxy groups, this compound exhibits lower molecular weight (C₁₄H₁₈O₃) and simpler NMR spectra, but reduced solubility in polar solvents .
Table 1: Substituent-Driven Properties
| Compound | Substituents | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate | 2,4,5-OCH₃ | C₁₇H₂₄O₆ | High steric bulk, electron-rich aryl group |
| Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | 2,5-OCH₃ | C₁₆H₂₂O₅ | Moderate steric hindrance, planar structure |
| Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | 2,5-Cl | C₁₄H₁₆Cl₂O₃ | Electrophilic aryl ring, higher toxicity |
Biological Activity
Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a hexanoate chain with a trimethoxy-substituted phenyl group. The presence of methoxy groups is believed to enhance its solubility and biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with varying IC50 values across different cell types:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 (Breast Cancer) | 28.81 ± 0.99 |
| A2780 (Ovarian Cancer) | 12.50 ± 2.50 |
| HT29 (Colon Cancer) | 23.90 ± 0.74 |
| MRC5 (Normal Fibroblast) | 50.58 ± 3.24 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing less toxicity towards normal fibroblast cells, suggesting a potential therapeutic window for its application in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been assessed for antimicrobial activity. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various bacterial strains:
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| Staphylococcus aureus | 1.56 | 3.12 |
| Pseudomonas aeruginosa | 6.25 | 12.5 |
These findings highlight the compound's potential as an antimicrobial agent, particularly against pathogenic bacteria .
The mechanisms underlying the biological activity of this compound are still under investigation. However, studies suggest that its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells and disruption of cellular signaling pathways associated with tumor growth.
Case Studies
- Prostate Cancer Study : A study investigated the effects of curcumin analogs similar to this compound on prostate cancer cell lines LNCaP and PC-3. Compounds with similar structural features showed IC50 values ranging from 1.1 μM to 2.2 μM, indicating strong anticancer activity .
- Breast Cancer Research : In a separate study focusing on breast cancer cell lines (MCF7), the compound exhibited significant inhibition of cell proliferation at concentrations correlating with its IC50 values .
Q & A
What are the optimal synthetic routes for Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Aldol Condensation : Reacting 2,4,5-trimethoxybenzaldehyde with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form the keto-ester intermediate .
Esterification : Acid-catalyzed esterification of the intermediate with ethanol to yield the final product .
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher yields at controlled reflux |
| Catalyst | H₂SO₄ or p-TsOH | Acid catalysts improve esterification efficiency |
| Solvent | Dry THF or DMF | Polar aprotic solvents enhance reaction homogeneity |
Data Contradiction Note: While reports >70% yield using H₂SO₄, suggests NaH as a base may reduce side reactions in aldol steps. Researchers should optimize based on substituent sensitivity .
How can X-ray crystallography using SHELX software elucidate the molecular structure of this compound?
Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:
Data Collection : High-resolution diffraction data (≤1.0 Å) ensures accurate electron density mapping .
Refinement : SHELXL refines positional and thermal displacement parameters, resolving disorder in methoxy groups .
Validation : Use PLATON or CCDC tools to check for missed symmetry or hydrogen bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
